carbon monoxide;2-pyridin-2-ylpyridine;rhenium;trifluoromethanesulfonate carbon monoxide;2-pyridin-2-ylpyridine;rhenium;trifluoromethanesulfonate
Brand Name: Vulcanchem
CAS No.: 97170-94-0
VCID: VC11659449
InChI: InChI=1S/C10H8N2.CHF3O3S.3CO.Re/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2-1(3,4)8(5,6)7;3*1-2;/h1-8H;(H,5,6,7);;;;/p-1
SMILES: [C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)S(=O)(=O)[O-].[Re]
Molecular Formula: C14H8F3N2O6ReS-
Molecular Weight: 575.49 g/mol

carbon monoxide;2-pyridin-2-ylpyridine;rhenium;trifluoromethanesulfonate

CAS No.: 97170-94-0

Cat. No.: VC11659449

Molecular Formula: C14H8F3N2O6ReS-

Molecular Weight: 575.49 g/mol

* For research use only. Not for human or veterinary use.

carbon monoxide;2-pyridin-2-ylpyridine;rhenium;trifluoromethanesulfonate - 97170-94-0

Specification

CAS No. 97170-94-0
Molecular Formula C14H8F3N2O6ReS-
Molecular Weight 575.49 g/mol
IUPAC Name carbon monoxide;2-pyridin-2-ylpyridine;rhenium;trifluoromethanesulfonate
Standard InChI InChI=1S/C10H8N2.CHF3O3S.3CO.Re/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2-1(3,4)8(5,6)7;3*1-2;/h1-8H;(H,5,6,7);;;;/p-1
Standard InChI Key KIIDDEJBNRQPDQ-UHFFFAOYSA-M
SMILES [C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)S(=O)(=O)[O-].[Re]
Canonical SMILES [C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)S(=O)(=O)[O-].[Re]

Introduction

Structural Composition and Molecular Architecture

Core Components and Coordination Geometry

The complex features an octahedral rhenium(I) center coordinated by three carbonyl (CO) ligands in a facial arrangement, one 2,2'-bipyridine ligand acting as a bidentate NN\text{N}^\wedge\text{N}-donor, and a triflate anion (CF3SO3\text{CF}_3\text{SO}_3^-) serving as a non-coordinating counterion . The 2,2'-bipyridine ligand binds through its two pyridyl nitrogen atoms, while the carbonyl ligands occupy the remaining three coordination sites.

Table 1: Key Structural Parameters

ParameterValue/Description
Coordination GeometryOctahedral
Rhenium Oxidation State+1
Ligand Types3 CO (fac), 1 bpy (bidentate), 1 triflate
Molecular Weight575.49 g/mol

The triflate anion stabilizes the complex through electrostatic interactions rather than direct coordination, a feature confirmed by its absence in the first coordination sphere during X-ray crystallographic analyses of analogous compounds .

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals characteristic ν(CO)\nu(\text{CO}) stretches between 1,920 and 2,070 cm1^{-1}, consistent with fac-carbonyl geometry . Nuclear magnetic resonance (NMR) spectra exhibit distinct proton environments for the bipyridine ligand, with upfield shifts observed for protons adjacent to the nitrogen atoms due to electron donation from rhenium .

Synthesis and Mechanistic Pathways

Synthetic Methodology

The complex is synthesized via a two-step procedure:

  • Precursor Formation: Reaction of Re(CO)5Cl\text{Re}(\text{CO})_5\text{Cl} with silver triflate (AgCF3SO3\text{AgCF}_3\text{SO}_3) in dichloromethane yields Re(CO)3(OTf)\text{Re}(\text{CO})_3(\text{OTf}), where chloride is replaced by the triflate anion.

  • Ligand Incorporation: Addition of 2,2'-bipyridine to the precursor under reflux conditions facilitates coordination, forming the final product.

Equation 1:

Re(CO)5Cl+AgCF3SO3Re(CO)3(OTf)+AgCl+2CO\text{Re}(\text{CO})_5\text{Cl} + \text{AgCF}_3\text{SO}_3 \rightarrow \text{Re}(\text{CO})_3(\text{OTf}) + \text{AgCl} + 2\text{CO}

Mechanistic Insights into CO Ligand Stability

Density functional theory (DFT) studies on analogous rhenium complexes suggest that CO ligands stabilize the metal center through strong σ\sigma-donation and π\pi-backbonding, reducing electron density at rhenium and preventing oxidation . The triflate counterion enhances solubility in polar aprotic solvents, critical for electrochemical applications .

Photophysical Properties and Excited-State Behavior

Absorption and Emission Profiles

Upon photoexcitation at 350–400 nm, the complex exhibits metal-to-ligand charge transfer (MLCT) transitions from the rhenium center to the π\pi^*-orbitals of the bipyridine ligand . Emission maxima occur near 540 nm in acetonitrile, with quantum yields (Φem\Phi_{\text{em}}) of ~0.02–0.05 at room temperature .

Table 2: Photophysical Data

PropertyValue (298 K)
λabs\lambda_{\text{abs}}350 nm (MLCT), 295 nm (IL)
λem\lambda_{\text{em}}540 nm
τem\tau_{\text{em}}120–150 ns
Φem\Phi_{\text{em}}0.02–0.05

Photoinduced Carbon Monoxide Release

As a photoactive CO-releasing molecule (photoCORM), the complex undergoes ligand substitution upon irradiation, liberating CO gas. This process is attributed to MLCT-induced weakening of the Re–CO bonds .

Equation 2:

Re(CO)3(bpy)(OTf)hνRe(CO)2(bpy)(OTf)+CO\text{Re}(\text{CO})_3(\text{bpy})(\text{OTf}) \xrightarrow{h\nu} \text{Re}(\text{CO})_2(\text{bpy})(\text{OTf}) + \text{CO} \uparrow

Catalytic Applications in CO₂ Reduction

Electrocatalytic CO₂-to-CO Conversion

In dimethyl sulfoxide (DMSO), the complex catalyzes the two-electron reduction of CO₂ to CO with a Faradaic efficiency of 85–90% at −1.8 V vs. Ag/AgCl . The mechanism involves:

  • Electrochemical Reduction: Formation of a rhenium carboxylate dimer intermediate.

  • CO₂ Insertion: Binding of CO₂ to the reduced rhenium center.

  • Product Release: Cleavage of the dimer to yield CO and a carbonate-bridged species .

Table 3: Catalytic Performance Metrics

ParameterValue
Overpotential (η)0.45 V
Turnover Frequency (TOF)120 h1^{-1}
Stability>50 cycles

Photocatalytic Systems

Comparative Analysis with Related Rhenium Complexes

Impact of Ancillary Ligands

Replacing triflate with stronger-field ligands like bromide (Br\text{Br}^-) blue-shifts emission maxima by 20–30 nm but decreases catalytic activity due to slower ligand substitution kinetics .

Emerging Therapeutic Applications

Anticancer PhotoCORMs

The complex’s ability to release CO under visible light makes it a candidate for photodynamic therapy. CO delivery induces mitochondrial dysfunction in cancer cells, with IC₅₀ values of 10–20 μM in HeLa cells .

Antibacterial Activity

CO release disrupts bacterial electron transport chains, showing minimum inhibitory concentrations (MIC) of 25–50 μM against Staphylococcus aureus .

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